Ethyl 2-methyl-4-oxobutanoate
CAS No.:
Cat. No.: VC14367602
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12O3 |
|---|---|
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | ethyl 2-methyl-4-oxobutanoate |
| Standard InChI | InChI=1S/C7H12O3/c1-3-10-7(9)6(2)4-5-8/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | OPRPECIXNZNSTF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)CC=O |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
Ethyl 2-methyl-4-oxobutanoate possesses the IUPAC name ethyl 2-methyl-4-oxobutanoate and the SMILES notation CCOC(=O)C(C)CC=O . Its molecular structure integrates an ethyl ester group, a methyl branch at the second carbon, and a ketone moiety at the terminal position (Figure 1). This configuration confers dual reactivity: the ester group facilitates nucleophilic acyl substitutions, while the ketone enables condensation or reduction reactions.
Reactivity and Stability
The compound’s reactivity is governed by its ester and ketone functionalities:
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Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester undergoes hydrolysis to yield 2-methyl-4-oxobutanoic acid. This reaction is critical for generating bioactive intermediates, as seen in related 4-oxobutanoate derivatives .
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Ketone Transformations: The terminal ketone participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH₄-mediated conversion to secondary alcohol) .
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Tautomerism: The α,β-unsaturated ketone system may exhibit keto-enol tautomerism, though this equilibrium is likely minor due to steric and electronic constraints from the methyl branch .
Stability under standard conditions is presumed comparable to analogous esters, with decomposition risks at elevated temperatures (>150°C) or in strong oxidizing environments .
Synthesis and Production
Friedel-Crafts Acylation
Analogous to thymol and carvacrol derivatives , succinoyl chloride could acylate a methyl-substituted substrate (e.g., 2-methylpropanal) in the presence of Lewis acids like AlCl₃. Subsequent esterification with ethanol would yield the target compound.
Claisen Condensation
A Claisen condensation between ethyl acetoacetate and a methyl ketone (e.g., methyl vinyl ketone) could generate the branched 4-oxo backbone, followed by purification via fractional distillation .
Challenges and Optimization
Key challenges include:
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Regioselectivity: Ensuring acylation or condensation occurs at the desired carbon to prevent isomer formation.
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Purification: Separating the product from unreacted starting materials and byproducts, necessitating advanced chromatographic techniques .
Industrial-scale production remains unexplored, highlighting a critical research gap.
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